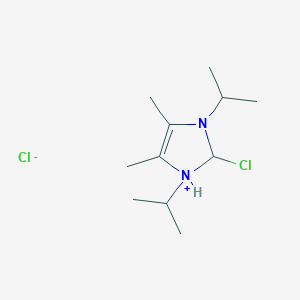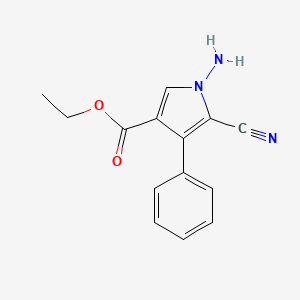![molecular formula C12H26O5 B12567613 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- CAS No. 596118-96-6](/img/structure/B12567613.png)
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is a chemical compound with the molecular formula C9H20O3. It is also known as 3-(hexyloxy)-1,2-propanediol. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a hexyloxy group. It is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- typically involves the reaction of 1,2-propanediol with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxyl group. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common to isolate and purify the compound.
化学反应分析
Types of Reactions
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, and other substituted derivatives.
科学研究应用
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. It can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of the hexyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
相似化合物的比较
Similar Compounds
1,2-Propanediol, 3-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.
2-Methyl-1,3-propanediol: A derivative of 1,3-propanediol with a methyl group.
3-Allyloxy-1,2-propanediol: Contains an allyloxy group instead of a hexyloxy group.
Uniqueness
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and makes it suitable for applications requiring interaction with hydrophobic environments. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial applications.
属性
CAS 编号 |
596118-96-6 |
|---|---|
分子式 |
C12H26O5 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
3-(2-hexoxy-3-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H26O5/c1-2-3-4-5-6-17-12(8-14)10-16-9-11(15)7-13/h11-15H,2-10H2,1H3 |
InChI 键 |
OFTWLOZJSHFVCS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(CO)COCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


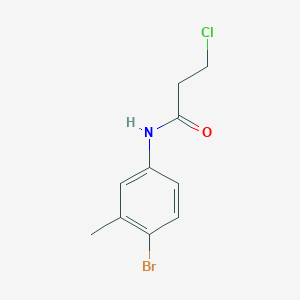
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
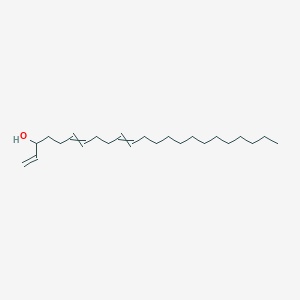
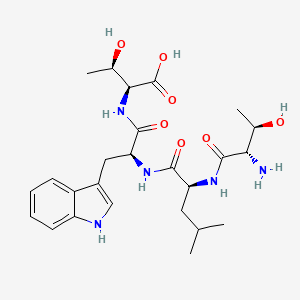
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
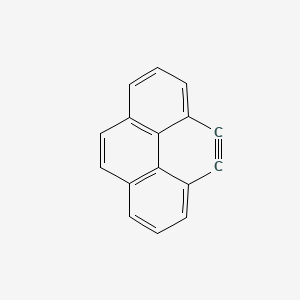
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
